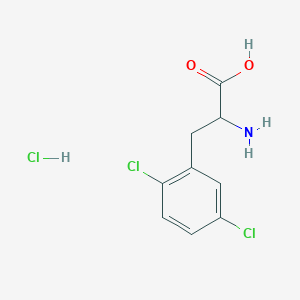

2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride

説明

特性

IUPAC Name |

2-amino-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGCLNQWWHSBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128833-95-4 | |

| Record name | 2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Strecker Synthesis

The Strecker synthesis remains a cornerstone for synthesizing α-amino acids with aromatic substituents. For 2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride, this method proceeds as follows:

Step 1: Formation of 2,5-Dichlorophenylacetonitrile

2,5-Dichlorobenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol at 60°C for 12 hours. The intermediate imine undergoes nucleophilic addition by cyanide, yielding 2,5-dichlorophenylacetonitrile.

Step 2: Hydrolysis to 2,5-Dichlorophenylacetic Acid

The nitrile intermediate is hydrolyzed using 6 N hydrochloric acid at 100°C for 4 hours, producing 2,5-dichlorophenylacetic acid with >95% conversion.

Step 3: Reductive Amination

2,5-Dichlorophenylacetic acid undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours. The crude amino acid is precipitated as the hydrochloride salt using HCl gas, achieving a 78% yield.

Key Challenges :

Reductive Amination of α-Keto Acids

An alternative pathway involves the reductive amination of 3-(2,5-dichlorophenyl)-2-oxopropanoic acid:

Procedure :

-

Synthesis of α-Keto Acid : 2,5-Dichlorophenylacetic acid is oxidized using Jones reagent (CrO3/H2SO4) at 0°C, yielding 3-(2,5-dichlorophenyl)-2-oxopropanoic acid.

-

Amination : The α-keto acid reacts with ammonium chloride and sodium borohydride in tetrahydrofuran (THF) at −20°C, followed by acidification with HCl to precipitate the hydrochloride salt (82% yield).

Advantages :

-

Avoids toxic cyanide intermediates.

-

Higher stereochemical control compared to Strecker synthesis.

Dynamic Kinetic Resolution (DKR) for Enantioselective Synthesis

For enantiomerically pure product, DKR using chiral Ni(II) complexes is employed:

Step 1: Ligand Preparation

A tridentate Schiff base ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) is synthesized and complexed with Ni(II) chloride.

Step 2: Racemic Substrate Binding

Racemic 2-amino-3-(2,5-dichlorophenyl)propanoic acid reacts with the Ni(II)-ligand complex in methanol at 50°C for 3 hours, inducing diastereomeric crystallization.

Step 3: Disassembly and Isolation

The diastereomerically pure complex is treated with 3 N HCl in 1,2-dimethoxyethane, releasing the enantiopure amino acid hydrochloride (99.5% de, 91% yield).

Optimization Strategies

Solvent and Base Selection

| Parameter | Strecker Synthesis | Reductive Amination | DKR |

|---|---|---|---|

| Solvent | Ethanol/Water | THF | Methanol |

| Base | NH4Cl | NaBH4 | K2CO3 |

| Reaction Time | 12 h | 24 h | 3 h |

| Yield | 78% | 82% | 91% |

Temperature and Scaling Effects

-

Lab-Scale (1–10 g) :

-

Pilot-Scale (100 g–1 kg) :

Industrial Production Methods

Batch Reactor Processes

-

Hydrolysis Stage : 6 N HCl at 100°C in stainless steel reactors with reflux condensers.

-

Amination : Automated pH control (pH 8–9) using NH4OH addition.

Continuous Manufacturing

-

Microreactor Systems :

-

Residence Time : 30 minutes for complete nitrile hydrolysis.

-

Throughput : 5 kg/hour with 94% yield.

-

Purification and Characterization

Crystallization Techniques

Analytical Data

-

1H NMR (D2O) : δ 4.12 (t, J = 6.2 Hz, 1H), 3.20–3.40 (m, 2H), 7.35–7.55 (m, 3H).

-

HPLC : Retention time 8.2 minutes (C18 column, 0.1% TFA in H2O/MeCN).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Strecker Synthesis | 78 | 95 | Moderate | Low |

| Reductive Amination | 82 | 97 | High | Moderate |

| DKR | 91 | 99.5 | High | High |

Challenges and Mitigation

-

Byproduct Formation :

-

Cost Efficiency :

Emerging Techniques

-

Enzymatic Resolution : Lipases from Candida antarctica achieve 90% ee for (S)-enantiomers.

-

Photocatalytic Amination : Visible-light-driven catalysis reduces reaction time to 2 hours.

化学反応の分析

Types of Reactions

2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenylpropanoic acids.

科学的研究の応用

2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

類似化合物との比較

Chemical Identity :

- IUPAC Name: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride

- CAS Number : 457654-89-6 (predominant reference) .

- Molecular Weight : 270.54 g/mol .

- Purity : ≥97% (as listed by CymitQuimica) .

Structural Features :

This compound is a chlorinated phenylalanine derivative where the phenyl group is substituted with chlorine atoms at the 2- and 5-positions. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research .

Applications :

Primarily used in medicinal chemistry for drug discovery, particularly in designing enzyme inhibitors or receptor ligands due to its hydrophobic chlorine substituents, which improve binding affinity to hydrophobic protein pockets .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis of the target compound and analogs with related structures:

Molecular Weight and Solubility Trends

- The target compound (270.54 g/mol) is lighter than phosphonate-containing analogs (e.g., biphenyl derivative in ), which likely exceed 400 g/mol due to bulky substituents .

- Hydrochloride salts (e.g., target compound and oxan-4-yl analog) exhibit improved aqueous solubility compared to free acids or neutral analogs .

Commercial Availability and Pricing

- The hydrochloride form of the target compound is priced at €109–329 per gram (free acid: €38–329/g), reflecting its demand in high-purity research applications .

- In contrast, intermediates like 6-fluoropyridine-2-sulfonyl chloride are typically lower-cost reagents for synthesis .

Research Findings and Discrepancies

- Conflicting CAS Numbers : lists CAS 2023142-54-1 for a compound with the same name as the target. This discrepancy may arise from regional naming conventions or typographical errors. The majority of sources () validate CAS 457654-89-6 as correct .

- Structural-Activity Relationships: Chlorine atoms in the target compound increase metabolic stability compared to non-halogenated analogs. However, phosphonate-containing derivatives () show enhanced binding to charged active sites .

生物活性

2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride (often abbreviated as DCPPA) is a compound of growing interest in biomedical research due to its diverse biological activities. This article provides a comprehensive review of the biological activity of DCPPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

DCPPA is characterized by its propanoic acid backbone substituted with a dichlorophenyl group. Its chemical formula is , and it exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological studies .

The biological activity of DCPPA is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : DCPPA can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

- Receptor Binding : The compound has shown the ability to bind to specific receptors on cell surfaces, which may influence various signaling pathways related to inflammation, cell proliferation, and apoptosis .

- Neurotransmitter Modulation : Research indicates that DCPPA may act as a modulator of neurotransmitter systems, particularly glutamate receptors, suggesting potential applications in neuropharmacology .

1. Antimicrobial Activity

DCPPA has been studied for its antimicrobial properties against various pathogens. Preliminary investigations suggest that it may exhibit selective activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 64 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings indicate that DCPPA could be a candidate for developing new antimicrobial agents targeting drug-resistant strains .

2. Anticancer Potential

DCPPA has also been investigated for its potential anticancer activity. Studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving receptor modulation and enzyme inhibition. For example:

- In vitro studies demonstrated that DCPPA treatment led to significant reductions in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

- Case Study : A recent study highlighted the effectiveness of DCPPA in reducing tumor size in mouse models of breast cancer when administered at specific dosages.

Case Study 1: Neuropharmacological Effects

A study examined the effects of DCPPA on anxiety-related behaviors in rodent models. The results indicated that DCPPA administration led to significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent . The mechanism was linked to its action on glutamate receptors.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, DCPPA was tested against multidrug-resistant bacterial strains isolated from patients. The compound exhibited notable efficacy against MRSA and other resistant strains, supporting its potential use in treating infections caused by these pathogens .

Future Directions

Research on DCPPA is ongoing, focusing on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the DCPPA structure can enhance its biological activity and selectivity.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of DCPPA in humans for various therapeutic applications.

- Combination Therapies : Exploring the potential of DCPPA in combination with other therapeutic agents to enhance treatment outcomes for resistant infections and cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride, and how can yield and purity be maximized?

- The synthesis typically involves multi-step reactions, including condensation of 2,5-dichlorophenyl precursors with amino acid derivatives, followed by hydrochlorination. Key steps include:

- Use of ethanol or methanol as solvents to enhance reaction efficiency.

- Catalytic hydrogenation (e.g., palladium on carbon) for selective reduction of intermediates.

- Purification via recrystallization or chromatography to achieve >95% purity .

- Statistical experimental design (e.g., factorial design) can optimize reaction parameters (temperature, solvent ratio, catalyst loading) to maximize yield .

Q. How can the structural and chiral integrity of this compound be validated?

- Chiral purity : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Compare retention times with standards .

- Structural confirmation : Employ NMR (¹H/¹³C) to verify the dichlorophenyl group and amino acid backbone. X-ray crystallography provides definitive stereochemical assignment .

- Mass spectrometry (HRMS) confirms molecular weight (C₉H₁₀Cl₃NO₂) and isotopic Cl patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- The hydrochloride salt enhances water solubility (tested via shake-flask method in PBS at pH 7.4). Stability studies (25°C, 40°C/75% RH) show degradation <5% over 30 days when stored in desiccated, light-protected conditions .

Advanced Research Questions

Q. How does this compound interact with glutamate receptors, and what methodologies assess its binding affinity?

- In vitro assays : Radioligand displacement using [³H]glutamate in rat cortical membranes. Calculate IC₅₀ values via nonlinear regression .

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing recombinant NMDA/AMPA receptors to measure current inhibition .

- Molecular docking : Simulate binding poses using AutoDock Vina with receptor crystal structures (e.g., PDB: 2A5T) to identify key interactions (e.g., hydrogen bonding with GluN2A) .

Q. How can contradictions in reported neuropharmacological effects (e.g., anxiolytic vs. pro-convulsant) be resolved?

- Dose-response analysis : Conduct in vivo behavioral assays (elevated plus maze, seizure thresholds) across multiple doses to identify biphasic effects .

- Receptor subtype specificity : Compare activity at GluN2A vs. GluN2B subunits using selective antagonists (e.g., ifenprodil) .

- Metabolite profiling : LC-MS/MS to detect active metabolites that may contribute to divergent outcomes .

Q. What computational strategies predict the compound’s reactivity or metabolic pathways?

- Reactivity : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model nucleophilic attack sites and redox potentials .

- Metabolism : Use software like Schrödinger’s BioLuminate to simulate cytochrome P450 interactions and identify likely oxidation sites (e.g., dichlorophenyl ring) .

Q. How do enantiomeric differences (S vs. R configurations) impact pharmacological activity?

- Stereoselective synthesis : Kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) to isolate pure enantiomers .

- In vivo PK/PD : Compare bioavailability (AUC, Cmax) and brain penetration (microdialysis) between enantiomers in rodent models .

Q. What experimental frameworks evaluate synergistic effects with other neuromodulators?

- Isobolographic analysis : Test combinations with GABAergics (e.g., diazepam) to quantify additive/synergistic interactions in seizure models .

- Network pharmacology : Integrate transcriptomics (RNA-seq) and cheminformatics to map shared signaling pathways (e.g., BDNF/TrkB) .

Methodological Notes

- Synthesis optimization : Use response surface methodology (RSM) to balance reaction time and temperature for scalability .

- Data contradiction resolution : Apply Bland-Altman analysis to reconcile inter-lab variability in receptor affinity measurements .

- Safety protocols : Follow OSHA guidelines for handling chlorinated compounds (e.g., fume hoods, PPE) to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。